molecular formula CH5NO3S B1316501 Methyl sulfamate CAS No. 55665-95-7

Methyl sulfamate

Cat. No.: B1316501
CAS No.: 55665-95-7
M. Wt: 111.12 g/mol
InChI Key: FIYXUOWXHWJDAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl sulfamate can be synthesized through several methods. One common method involves the reaction of aminosulfonyl chloride with methanol in the presence of a base such as pyridine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert atmosphere at low temperatures (-5 to 0°C) to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced by reacting aminosulfonyl chloride with methanol under controlled conditions. The process involves the use of solvents like chloroform and requires careful temperature control to prevent decomposition and ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfamic acid, amines, and various substituted sulfamates .

Mechanism of Action

The mechanism by which methyl sulfamate exerts its effects involves the formation of covalent bonds with target molecules. In biological systems, it can react with amino groups in proteins, leading to enzyme inhibition and modification of protein function. This reactivity is due to the presence of the sulfamate group, which can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: Methyl sulfamate is unique due to its methyl group, which imparts distinct chemical properties and reactivity compared to other sulfamates. This makes it particularly useful in organic synthesis and industrial applications where specific reactivity is required .

Properties

IUPAC Name

methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYXUOWXHWJDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512833
Record name Methyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55665-95-7
Record name Methyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl sulfamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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